REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[C:10](=O)[CH2:11][C:12]#[N:13].O.[NH2:16][NH2:17]>C(O)C>[F:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[C:10]1[NH:17][N:16]=[C:12]([NH2:13])[CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
9.55 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)OC)C(CC#N)=O
|
Name
|
|
Quantity
|
1.743 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
165 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Then, the organic solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue was chromatographed
|
Type
|
WASH
|
Details
|
(eluting with 9:1 methylene chloride:methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)OC)C1=CC(=NN1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.07 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |